7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methyl group, and an indole-derived hydrazone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.
Introduction of the bromobenzyl group: This step involves the alkylation of the purine core with 3-bromobenzyl bromide under basic conditions.
Formation of the hydrazone moiety: The hydrazone moiety is introduced by reacting the purine derivative with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidized derivatives: Products with oxidized indole moieties.
Reduced derivatives: Hydrazine derivatives.
Substituted derivatives: Compounds with various substituents replacing the bromobenzyl group.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound serves as a precursor for the synthesis of various novel purine derivatives with potential biological activities.
Biology
Enzyme inhibition studies: It is used in studies to investigate its potential as an inhibitor of specific enzymes, such as kinases and phosphodiesterases.
Medicine
Drug development: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Material science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The indole-derived hydrazone moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- 7-(3-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the bromobenzyl group in 7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16BrN7O3 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H16BrN7O3/c1-28-17-16(19(31)25-21(28)32)29(10-11-5-4-6-12(22)9-11)20(24-17)27-26-15-13-7-2-3-8-14(13)23-18(15)30/h2-9,23,30H,10H2,1H3,(H,25,31,32) |
InChI Key |
BXIYREGBJWRORF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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